molecular formula C19H19N5O5 B2465706 N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396677-87-4

N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2465706
CAS No.: 1396677-87-4
M. Wt: 397.391
InChI Key: VAHUVCJVRYMBAU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazine ring, an oxazole ring, and a dimethoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the pyrazine and oxazole intermediates with the dimethoxyphenethyl group using amide bond formation techniques, such as peptide coupling reagents (e.g., EDCI, HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide: shares similarities with other compounds containing pyrazine and oxazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5/c1-27-15-4-3-12(9-16(15)28-2)5-6-22-17(25)14-11-29-19(23-14)24-18(26)13-10-20-7-8-21-13/h3-4,7-11H,5-6H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHUVCJVRYMBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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